molecular formula C10H13ClN2O4S B11810775 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride

Cat. No.: B11810775
M. Wt: 292.74 g/mol
InChI Key: IUWRFVLMWGKXCW-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole-based compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using 3-chloropropanol or similar reagents.

    Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(3-oxopropyl)-1H-benzo[d]imidazole-5-sulfonic acid.

    Reduction: Formation of 2-(3-hydroxypropyl)-1,2-dihydro-1H-benzo[d]imidazole-5-sulfonic acid.

    Substitution: Formation of sulfonate esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to active sites of enzymes or receptors, while the sulfonic acid group can enhance solubility and ionic interactions. The benzimidazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropyl)-1H-benzimidazole: Lacks the sulfonic acid group, which may reduce its solubility and ionic interactions.

    1H-benzimidazole-5-sulfonic acid: Lacks the hydroxypropyl group, which may affect its binding affinity and specificity.

    2-(3-Hydroxypropyl)-1H-imidazole-4-sulfonic acid: Similar structure but with different positioning of the sulfonic acid group, which can influence its reactivity and biological activity.

Uniqueness

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride is unique due to the combination of the hydroxypropyl and sulfonic acid groups attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride (CAS No. 1158586-91-4) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a benzimidazole core, which is known for its diverse pharmacological properties, including anti-cancer, anti-microbial, and enzyme inhibition effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C10H13ClN2O4S
  • Molecular Weight : 292.73 g/mol
  • CAS Number : 1158586-91-4

1. Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit significant antioxidant properties. In various in vitro assays, compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress markers. This activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in metabolic processes:

  • Alpha-glucosidase Inhibition : A study reported that benzimidazole derivatives can inhibit alpha-glucosidase with varying potency. For instance, related compounds demonstrated IC50 values ranging from 66.66 μg/ml to higher concentrations .
  • Cytotoxicity : The cytotoxic effects of benzimidazole derivatives have also been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .

3. Antimicrobial Activity

Benzimidazole compounds have been noted for their antimicrobial properties against a spectrum of pathogens. The structural characteristics of these compounds enhance their interaction with microbial targets, leading to effective inhibition of growth and survival of bacteria and fungi .

Case Study 1: Synthesis and Evaluation

A study synthesized several benzimidazole derivatives, including the target compound, and evaluated their biological activities through various assays:

  • Methodology : Compounds were tested for antioxidant capacity using DPPH radical scavenging assays and for enzyme inhibition using standard protocols.
  • Findings : The synthesized compounds exhibited varied degrees of antioxidant and enzyme inhibition activities, with some showing significant promise as therapeutic agents against diabetes and oxidative stress-related conditions .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target enzymes:

  • Results : The docking results indicated favorable binding energies and interactions with active sites of alpha-glucosidase, suggesting a potential mechanism for its inhibitory effects .

Data Summary Table

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingSignificant
Alpha-glucosidase InhibitionIC50 Measurement66.66 μg/ml
CytotoxicityCancer Cell Line AssaysPromising
AntimicrobialZone of InhibitionEffective

Properties

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

2-(3-hydroxypropyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride

InChI

InChI=1S/C10H12N2O4S.ClH/c13-5-1-2-10-11-8-4-3-7(17(14,15)16)6-9(8)12-10;/h3-4,6,13H,1-2,5H2,(H,11,12)(H,14,15,16);1H

InChI Key

IUWRFVLMWGKXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CCCO.Cl

Origin of Product

United States

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